N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides and oxadiazoles
Scientific Research Applications
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer activities.
Biology: The compound can be used to investigate enzyme inhibition and protein interactions.
Industry: It may have applications in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of an acylhydrazide with carbon disulfide in an alcoholic alkaline solution, followed by acidification of the reaction mixture . This method allows for the formation of the oxadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the oxadiazole ring can interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
- Other sulfonamide derivatives : These compounds share the sulfonamide functional group but differ in their additional substituents and overall structure.
Uniqueness
N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide is unique due to the presence of both the oxadiazole and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHFWDZBNNBJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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